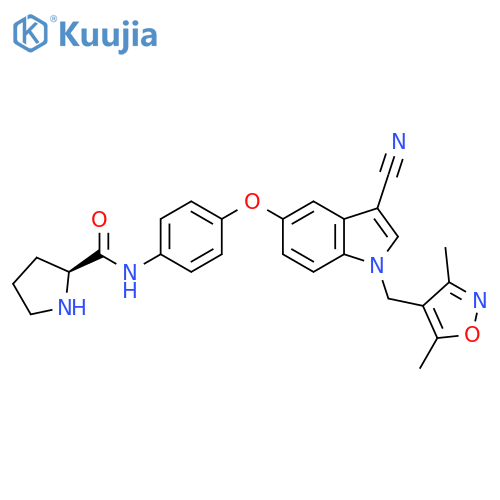Cas no 1704741-11-6 (AZ-PFKFB3-67)
AZ-PFKFB3-67は、PFKFB3(6-ホスホフルクト-2-キナーゼ/フルクトース-2,6-ビスホスファターゼ3)を特異的に阻害する低分子化合物です。この化合物は、がん細胞の解糖系を選択的に抑制することで、腫瘍の成長を阻害することを目的として開発されました。高い選択性と細胞透過性を示し、in vitroおよびin vivoモデルにおいて効果的な抗腫瘍活性が確認されています。代謝経路の調節を通じて、がん細胞のエネルギー産生をターゲットとする点が特徴で、特に耐性がんに対する新規治療戦略としての可能性が期待されています。

AZ-PFKFB3-67 structure
商品名:AZ-PFKFB3-67
AZ-PFKFB3-67 化学的及び物理的性質
名前と識別子
-
- AZ PFKFB3 67
- (2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide
- BDBM50082116
- (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide
- FD9
- AZ-PFKFB3-67
- MS-28305
- SCHEMBL21856800
- CS-0022260
- (2s)-N-[4-[3-cyano-1-[(3,5-dimethylisoxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
- DA-71178
- HY-101972
- AKOS030210949
- G15975
- 1704741-11-6
- Q27460245
- CHEMBL3422676
-
- インチ: 1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1
- InChIKey: NDIKFKQBWGMLCA-DEOSSOPVSA-N
- ほほえんだ: O=C([C@@H]1CCCN1)NC1C=CC(=CC=1)OC1C=CC2=C(C=1)C(C#N)=CN2CC1C(C)=NOC=1C
計算された属性
- せいみつぶんしりょう: 455.19573968g/mol
- どういたいしつりょう: 455.19573968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 105
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 759.6±60.0 °C at 760 mmHg
- フラッシュポイント: 413.2±32.9 °C
- じょうきあつ: 0.0±2.6 mmHg at 25°C
AZ-PFKFB3-67 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
AZ-PFKFB3-67 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-101972-25mg |
AZ-PFKFB3-67 |
1704741-11-6 | 97.20% | 25mg |
¥3800 | 2024-04-19 | |
| TRC | C979245-1mg |
(S)-N-(4-((3-Cyano-1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-indol-5-yl)oxy)phenyl)pyrrolidine-2-carboxamide |
1704741-11-6 | 1mg |
$110.00 | 2023-05-18 | ||
| MedChemExpress | HY-101972-1mg |
AZ-PFKFB3-67 |
1704741-11-6 | 97.20% | 1mg |
¥545 | 2024-04-19 | |
| A2B Chem LLC | AY00373-10mg |
AZ PFKFB3 67 |
1704741-11-6 | ≥98%(HPLC) | 10mg |
$407.00 | 2024-04-20 | |
| Ambeed | A798380-5mg |
Az pfkfb3 67 |
1704741-11-6 | 97% | 5mg |
$377.0 | 2025-03-07 | |
| Ambeed | A798380-10mg |
Az pfkfb3 67 |
1704741-11-6 | 99% | 10mg |
$190.0 | 2024-07-21 | |
| Ambeed | A798380-100mg |
Az pfkfb3 67 |
1704741-11-6 | 99% | 100mg |
$3978.0 | 2025-02-20 | |
| TRC | C979245-2.5mg |
(S)-N-(4-((3-Cyano-1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-indol-5-yl)oxy)phenyl)pyrrolidine-2-carboxamide |
1704741-11-6 | 2.5mg |
$207.00 | 2023-05-18 | ||
| TRC | C979245-5mg |
(S)-N-(4-((3-Cyano-1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-indol-5-yl)oxy)phenyl)pyrrolidine-2-carboxamide |
1704741-11-6 | 5mg |
$345.00 | 2023-05-18 | ||
| MedChemExpress | HY-101972-5mg |
AZ-PFKFB3-67 |
1704741-11-6 | 97.20% | 5mg |
¥1200 | 2024-04-19 |
AZ-PFKFB3-67 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1704741-11-6 (AZ-PFKFB3-67) 関連製品
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1704741-11-6)AZ-PFKFB3-67

清らかである:99%/99%/99%
はかる:10mg/25mg/100mg
価格 ($):171.0/342.0/882.0